2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Description
2,5-Dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid is a heterocyclic compound featuring a saturated 1,2,5-thiadiazolidine ring system. Key structural attributes include:
- Sulfone group: The 1,1-dioxo moiety indicates a sulfonyl group, enhancing the ring’s electron-withdrawing character.
- Substituents: Methyl groups at positions 2 and 5, and a carboxylic acid at position 3.
Properties
IUPAC Name |
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-6-3-4(5(8)9)7(2)12(6,10)11/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFMXAKTRIGGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N(S1(=O)=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,5-Thiadiazolidine Derivatives
The synthesis of 1,2,5-thiadiazolidines, including their 1,1-dioxide derivatives, typically involves the reaction of ethylenediamines or related diamines with sulfur-containing reagents, followed by oxidation steps to achieve the dioxide state. Key methods include:
Reaction of Ethylenediamines with Sulfur Dichloride or Thionyl Chloride:
Ethylenediamines treated with sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) can yield 1,2,5-thiadiazolidines. Subsequent oxidation converts these to the dioxide form (1,1-dioxo). This method has been reported to produce various thiadiazolidine derivatives, including methylated analogs, by starting from appropriately substituted diamines.Cyclization of Diamines with Sulfur Dioxide or Sulfur-Containing Reagents:
Cyclization of o-diamines or aliphatic diamines with sulfur dioxide or related sulfur sources under acidic or catalytic conditions can form the thiadiazole or thiadiazolidine ring. For example, benzo-1,2,5-thiadiazoles have been synthesized by passing sulfur dioxide into diamine solutions, sometimes catalyzed by bases like triethylamine.Degradation of Fused Ring Systems:
Another approach involves oxidative cleavage of fused ring systems containing thiadiazole rings, yielding monocarboxylic acid derivatives that can be further manipulated to obtain substituted thiadiazolidines.
Reaction Conditions and Optimization
Solvent and Temperature:
Alcoholic solvents (e.g., boiling ethanol) are commonly used for sulfur incorporation reactions. Reaction temperatures range from reflux conditions to moderate heating to facilitate ring closure without decomposition.Catalysts and Reagents:
Use of sulfur dichloride, thionyl chloride, phosphorus pentasulfide, or potassium sulfide as sulfur sources or cyclizing agents is critical. Methyl iodide is used for methylation steps on intermediate salts.Reaction Time:
Reaction times vary from several hours to overnight depending on the reagent and temperature, with some cyclization reactions proceeding rapidly in the presence of catalysts like triethylamine.
Summary Table of Preparation Methods
Research Findings and Challenges
Direct reaction of dimethylglyoxime with hydrogen sulfide is ineffective for synthesizing the target thiadiazolidine derivative, indicating the need for stronger sulfurating agents or alternative synthetic routes.
The methylation step on dipotassium salts is a practical method to introduce methyl groups selectively on the thiadiazolidine ring system.
Oxidation to the dioxide form must be carefully controlled to avoid ring degradation while achieving the desired sulfone oxidation state.
Attempts to synthesize thiadiazolidines by treating diacylated ethylenediamines with sulfur chlorides have yielded indeterminate results, highlighting the sensitivity of these systems to reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antimicrobial and anticancer properties . Additionally, this compound may have applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism by which 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid
| Feature | 2,5-Dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic Acid | 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid |
|---|---|---|
| Ring system | Saturated 1,2,5-thiadiazolidine | Unsaturated 1,2,5-thiadiazole |
| Key substituents | 2,5-dimethyl; 1,1-dioxo (sulfone); 3-carboxylic acid | 4-hydroxy; 3-carboxylic acid |
| SMILES | Not provided | O=C(O)c1nsnc1O |
| Electronic effects | Sulfone group increases electrophilicity | Hydroxy group introduces acidity (pKa ~4-5) |
| Reactivity | Likely susceptible to nucleophilic attack at sulfone | May participate in hydrogen bonding or tautomerization |
Key Insight : The saturated thiadiazolidine core in the target compound may confer greater stability compared to the aromatic thiadiazole, while the sulfone group could enhance solubility in polar solvents.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
| Feature | Target Compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |
|---|---|---|
| Ring system | Thiadiazolidine (S, N, N) | Pyrrolidine (N, C, C, C, C) |
| Functional groups | Carboxylic acid, sulfone, methyl | Carboxylic acid, ketone (5-oxo), methyl |
| Polarity | High (due to sulfone and carboxylic acid) | Moderate (carboxylic acid dominates) |
| Applications | Not reported | Used in peptide synthesis or as a building block |
3,5-Dimethyl-1,2,4-triazine-4,6-dicarboxylic Acid (THP)
| Feature | Target Compound | THP |
|---|---|---|
| Ring system | Thiadiazolidine (5-membered) | Triazine (6-membered, 3 N atoms) |
| Substituents | Monocarboxylic acid | Dicarboxylic acids at positions 4 and 6 |
| Synthetic utility | Not discussed in evidence | Used in α-C–H amination reactions to form 1,3-dicarbonyl derivatives |
Key Insight : The triazine scaffold in THP enables diverse substitution patterns, whereas the target compound’s smaller ring may limit steric flexibility but improve metabolic stability.
Research Implications and Gaps
- Sulfone vs. Sulfur-Containing Rings : The sulfone group in the target compound may improve bioavailability compared to unsaturated thiadiazoles .
- Data Limitations : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2,5-Dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current knowledge regarding its biological effects, mechanisms of action, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of thiadiazolidines, characterized by a dioxo group and a carboxylic acid moiety. Its chemical structure can be represented as follows:
This structure is essential for its biological activity, particularly in enzyme inhibition and potential anticancer properties.
Enzyme Inhibition
Research indicates that derivatives of thiadiazolidines exhibit significant inhibitory effects on various enzymes. Notably, studies have shown that substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides effectively inactivate human leukocyte elastase and cathepsin G in a time-dependent manner . This suggests that the compound may play a role in modulating inflammatory responses by inhibiting these proteolytic enzymes.
Anticancer Potential
The anticancer activity of thiadiazolidine derivatives has been explored in several studies. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain thiazole-bearing molecules exhibited significant antiproliferative activity against human glioblastoma and melanoma cell lines . The mechanisms underlying this activity often involve apoptosis induction and cell cycle arrest.
Study 1: Enzyme Inhibition
A study published in PubMed investigated the effects of various substituted thiadiazolidines on human leukocyte elastase and cathepsin G. The results indicated that these compounds could inhibit these enzymes effectively, providing insight into their potential therapeutic applications in treating inflammatory diseases .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of thiadiazolidines, researchers synthesized several analogs and tested them against multiple cancer cell lines. The findings revealed that specific substitutions on the thiadiazolidine ring significantly enhanced cytotoxicity. For example, compounds with electron-donating groups showed improved activity against cancer cells compared to their unsubstituted counterparts .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound's structural features allow it to bind effectively to active sites of enzymes like leukocyte elastase and cathepsin G.
- Cellular Uptake : Modifications in the chemical structure can enhance cellular permeability, facilitating better bioavailability and efficacy against cancer cells.
Data Summary
Q & A
Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid?
- Methodological Answer : Synthesis of structurally related heterocyclic carboxylic acids often involves multi-step reactions, including cyclization, oxidation, and purification. For example, analogous compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid are synthesized via acid-catalyzed cyclization of diols followed by oxidation . Key steps include refluxing precursors (e.g., thiadiazolidine intermediates) with oxidizing agents (e.g., H₂O₂ or KMnO₄) under controlled pH. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid derivative .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the molecular structure, particularly the methyl and carboxylic acid groups. Infrared (IR) spectroscopy identifies functional groups like sulfone (S=O) and carboxylic acid (C=O) through characteristic absorption bands. High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for analogous compounds in triclinic or monoclinic systems .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar carboxylic acids recommend using personal protective equipment (PPE), including nitrile gloves and lab coats. Conduct reactions in a fume hood to mitigate inhalation risks. Store the compound in a cool, dry environment away from oxidizing agents. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult medical professionals .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in synthetic batches of this compound?
- Methodological Answer : Discrepancies in crystallographic data (e.g., bond lengths, angles) between batches may arise from polymorphism or hydration. SCXRD refinement using software like SHELXL or OLEX2 can resolve these issues. For example, hydrogen-bonding patterns (e.g., C–H···O interactions) in related dioxane-carboxylic acids stabilize specific conformations, which can be cross-validated with computational models (e.g., DFT) . If inconsistencies persist, repeating crystallization in alternative solvents (e.g., THF vs. ethanol) may yield more consistent crystal forms .
Q. What strategies address low yields in the oxidation step of the synthesis?
- Methodological Answer : Low yields during sulfone (dioxo) formation may result from incomplete oxidation or side reactions. Optimize reaction conditions by adjusting oxidant concentration (e.g., H₂O₂ stoichiometry), temperature, and reaction time. Monitoring via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy can track reaction progress. Catalytic additives (e.g., Na₂WO₄ for peroxide-based oxidations) may enhance efficiency, as seen in analogous sulfone syntheses .
Q. How can computational modeling support the interpretation of experimental NMR data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict NMR chemical shifts with high accuracy. Compare computed shifts (via methods like B3LYP/6-311+G(d,p)) with experimental ¹H/¹³C NMR data to validate stereochemistry or confirm the absence of tautomers. For example, in related carboxylic acid derivatives, computational models accurately replicated observed splitting patterns for methyl groups adjacent to sulfone moieties .
Data Interpretation and Optimization
Q. How should researchers analyze conflicting toxicity data from in vitro assays?
- Methodological Answer : Contradictory toxicity results (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using controls (e.g., DMSO solvent controls) and replicate experiments across multiple cell lines. For preliminary assessments, consult SDS guidelines for structurally related compounds, which often include acute toxicity data (e.g., LD₅₀ in rodents) .
Q. What experimental design considerations are critical for stability studies of this compound?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV or LC-MS to identify breakdown products (e.g., decarboxylation or sulfone reduction). For light-sensitive compounds, use amber glassware and exclude UV exposure, as recommended for similar sulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
